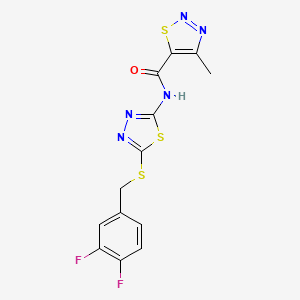
N-(5-((3,4-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiadiazole ring, followed by the introduction of the difluorobenzyl group via a nucleophilic substitution reaction . The carboxamide group could then be introduced through a condensation reaction.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The difluorobenzyl group would add steric bulk and electronic effects to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups it contains. For example, the thiadiazole ring might undergo electrophilic substitution reactions, while the carboxamide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the difluorobenzyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
The compound and its derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing different substitutions were characterized and tested against various Gram-positive, Gram-negative bacterial strains, and fungal strains, showing moderate to good activities (Jadhav et al., 2017). This indicates the compound's potential in antimicrobial agent design.
Biological Screening for Anticancer Activity
The compound's framework has been incorporated into structures evaluated for anticancer activities. For example, derivatives with a thiadiazole scaffold and benzamide groups were synthesized and showed promising anticancer activity against several human cancer cell lines, indicating the potential efficacy of these compounds in cancer treatment (Tiwari et al., 2017). The synthesis of such derivatives highlights the versatility of the compound's core structure in generating potent bioactive agents.
Antifungal and Antibacterial Agents
Further studies have shown that specific derivatives of the compound exhibit excellent antibacterial activity against pathogens such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), surpassing the efficacy of commercial antibacterial agents. This suggests the compound's derivatives as promising leads for developing new antibacterial agents (Wan et al., 2018). Additionally, certain derivatives showed better antifungal activity against Botrytis cinerea than carbendazim, a widely used fungicide, demonstrating their potential in addressing fungal infections (Yu et al., 2022).
Future Directions
properties
IUPAC Name |
N-[5-[(3,4-difluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N5OS3/c1-6-10(24-20-17-6)11(21)16-12-18-19-13(23-12)22-5-7-2-3-8(14)9(15)4-7/h2-4H,5H2,1H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOGRJRDUNECLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N5OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2833756.png)

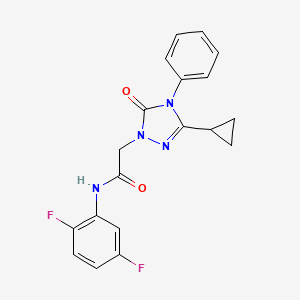
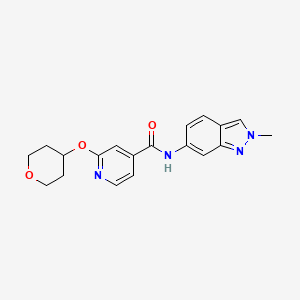
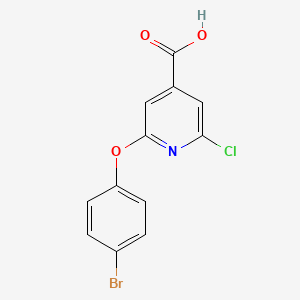
![N-(diphenylmethyl)-5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2833761.png)
![3-methoxy-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]benzenecarboxamide](/img/structure/B2833766.png)
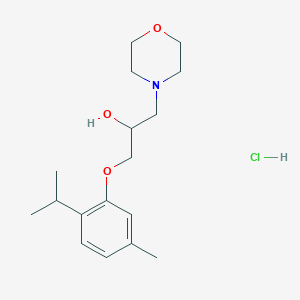

![Methyl 4-(4-{[2-(allyloxy)-1-naphthyl]methyl}piperazino)-3-nitrobenzenecarboxylate](/img/structure/B2833770.png)
![N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-4-methoxyaniline](/img/structure/B2833774.png)
![2-methoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2833775.png)
![3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1-(3,8-Dioxa-11-azaspiro[5.6]dodecan-11-yl)prop-2-en-1-one](/img/structure/B2833779.png)